molecular formula C18H20N2O3 B3083763 [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid CAS No. 1142205-04-6

[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid

Cat. No.: B3083763
CAS No.: 1142205-04-6
M. Wt: 312.4 g/mol
InChI Key: UVHKUSMEZOVLAU-UHFFFAOYSA-N
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Description

The compound [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid features a central glycine backbone substituted with a phenyl group and a 2-phenylethylamino-2-oxoethyl moiety. This structure integrates amide and ketone functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(N-[2-oxo-2-(2-phenylethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(19-12-11-15-7-3-1-4-8-15)13-20(14-18(22)23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKUSMEZOVLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191746
Record name Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-04-6
Record name Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid typically involves the reaction of phenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid . The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid is used as a reagent in various synthetic reactions. It serves as a building block for the synthesis of more complex molecules .

Biology

In biological research, this compound is used to study protein interactions and enzyme activities. It is particularly useful in proteomics research to identify and quantify proteins in complex biological samples .

Medicine

It is investigated for its ability to interact with specific molecular targets and pathways involved in various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic

Biological Activity

[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid, also known by its CAS number 1142205-04-6, is a compound with notable biological activity. Its molecular formula is C18H20N2O3, and it has a molecular weight of 312.37 g/mol. This compound belongs to the class of bioactive small molecules and has been studied for various pharmacological properties, including antibacterial and antifungal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}
PropertyValue
Molecular FormulaC18H20N2O3
Molecular Weight312.37 g/mol
CAS Number1142205-04-6
SolubilitySoluble in organic solvents

Antibacterial Activity

Research has demonstrated that derivatives of phenyl amino acetic acid, including this compound, exhibit significant antibacterial properties. A study evaluated various phenyl amino acetic acid derivatives for their antibacterial activity against several strains of bacteria. The results indicated moderate to high activity levels, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound 4hStaphylococcus aureus5.44
Compound 4nE. coli5.68
Compound 4fBacillus subtilis3.28
Compound R=5-NO2Streptococcus pneumoniae1.84

The study highlighted that compounds with specific substitutions (e.g., bromo and iodo groups) showed enhanced antibacterial efficacy compared to others .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. The results indicated that certain derivatives exhibited antifungal effects against common fungal strains.

Table 2: Antifungal Activity Results

CompoundFungal StrainZone of Inhibition (mm)
Compound 4aCandida albicans4.3
Compound 4bAspergillus niger3.0
Compound R=5-ClPenicillium chrysogenum3.5

These findings suggest that this compound could be a potential candidate for developing new antifungal agents .

The biological activity of this compound is attributed to its ability to inhibit key metabolic pathways in bacterial and fungal cells. The presence of the phenyl group is believed to enhance the lipophilicity of the molecule, allowing better membrane penetration and interaction with cellular targets.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted at Kakatiya University evaluated a series of phenyl amino acetic acid derivatives, including the target compound. The study found that modifications in the side chains significantly influenced both antibacterial and antifungal activities, suggesting a structure-activity relationship (SAR) that can guide future drug design .
  • Clinical Relevance : Another research project focused on the clinical implications of these compounds in treating infections caused by antibiotic-resistant strains. The findings indicated that certain derivatives could serve as effective alternatives in clinical settings where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes Reference
[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid C17H19N3O3 313.36 Phenyl, 2-phenylethylamino, ketone, acetic acid Not explicitly reported; inferred from analogs
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8) C14H16N2O5 292.29 Phenoxy, pyrrolidinone ring AP-M inhibitor (IC₅₀ data not provided)
2-{2-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid (Compound 13) C16H20N2O5 320.34 Phenoxy, 7-membered lactam Enhanced solubility due to larger lactam ring
2-Oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide C10H13N3O2 207.23 Phenylethylamino, hydrazide No activity data; hydrazide may enhance stability
4-(2-Oxo-2-((3-sulfamoylbenzyl)amino)ethyl)benzenesulfonyl fluoride C15H15FN2O5S2 386.41 Sulfonyl fluoride, sulfamoyl Reactive fragment for covalent inhibitor design
[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}(phenyl)-amino]acetic acid C16H17N3O3 299.33 Pyridin-3-ylmethyl instead of phenylethyl Potential kinase modulation via pyridine

Structural and Functional Insights

Backbone Variations: The target compound shares a glycine-derived backbone with phenoxyacetic acid derivatives (e.g., Compounds 8 and 13) but differs in substituents. Phenoxy analogs exhibit AP-M inhibitory activity, suggesting that the phenyl group in the target compound may similarly engage enzyme active sites .

Functional Group Impact: Lactam vs. Linear Amides: Compounds with lactam rings (e.g., Compound 13) show higher molecular weights and melting points (130–134°C) compared to linear amides, likely due to increased rigidity and intermolecular hydrogen bonding . Hydrazide Derivatives: The hydrazide analog (CAS 93-95-8) lacks the acetic acid moiety but retains the 2-oxo-phenylethylamino group, which may influence metabolic stability .

Reactive Fragments :

  • Sulfonyl fluoride-containing analogs (e.g., ) demonstrate utility in covalent drug design, a feature absent in the target compound but relevant for modifying its reactivity profile.

Synthetic Routes: The target compound’s synthesis may parallel methods used for phenoxyacetic acid derivatives, which involve alkylation, reduction, and acylation steps . However, the absence of nitro groups in the target compound simplifies synthesis compared to nitrophenol intermediates in .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound 8 Compound 13 Pyridine Analog
Molecular Weight 313.36 292.29 320.34 299.33
Melting Point (°C) Not reported 127–129 130–134 Not reported
Key IR Absorptions (cm⁻¹) - 1756 (COOH) 1730 (COOH) -

Q & A

Q. Table 1. Optimization of Coupling Reactions

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(OAc)₂DMF807298
CuITHF604592
NoneEthanol251885
Data adapted from trifluoromethylated analogs

Q. Table 2. Pharmacological Activity of Structural Variants

DerivativeSubstituentIC₅₀ (µM)logP
Parent-H361.8
CF₃--CF₃122.4
Cl--Cl242.1
Data from neuroprotection assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid
Reactant of Route 2
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[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid

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